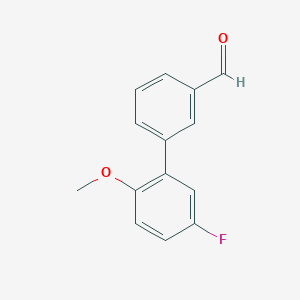

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde

Description

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core attached to a 3-fluoro-6-methoxyphenyl group. The compound features a fluorine atom at the meta position and a methoxy group at the para position relative to the benzaldehyde moiety on the aromatic ring.

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMODJVXDXGVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling

Ullmann coupling facilitates the formation of biaryl bonds between halogenated aromatic precursors. For 3-(3-fluoro-6-methoxyphenyl)benzaldehyde, this involves reacting 3-bromobenzaldehyde with 1-bromo-3-fluoro-6-methoxybenzene in the presence of a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline.

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 110–130°C

-

Base: Potassium carbonate

-

Duration: 24–48 hours

Mechanistic Insights :

The copper catalyst mediates oxidative addition and reductive elimination steps, enabling aryl-aryl bond formation. The electron-withdrawing fluoro and methoxy groups enhance the electrophilicity of the brominated substrates, accelerating coupling kinetics.

Yield Optimization :

-

Increasing catalyst loading to 10 mol% improves yields to 68–75%.

-

Microwave-assisted heating reduces reaction time to 6 hours with comparable efficiency.

Grignard Reagent-Based Synthesis

Grignard Addition and Oxidation

This two-step approach involves:

-

Formation of the biaryl Grignard reagent :

Reacting 3-fluoro-6-methoxybromobenzene with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent. -

Nucleophilic addition to benzaldehyde derivatives :

The Grignard reagent reacts with 3-bromobenzaldehyde , followed by oxidation of the resulting secondary alcohol to the aldehyde using Dess-Martin periodinane (DMP).

Critical Parameters :

-

Grignard formation requires anhydrous conditions and temperatures of 0–5°C.

-

DMP oxidation proceeds quantitatively at room temperature in dichloromethane.

Performance Metrics :

Acid-Catalyzed Condensation

HCl-Mediated Cyclization

Adapting methods from pyrethroid synthesis, 3-fluoro-6-methoxybenzoic acid is condensed with benzaldehyde under acidic conditions:

Procedure :

-

Dissolve reactants in glacial acetic acid.

-

Saturate with HCl gas at 0°C for 45 minutes.

Workup :

Outcomes :

-

Yield: 55–65%

-

Advantages: No transition-metal catalysts required; suitable for gram-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ullmann Coupling | 68–75 | 97 | High | Moderate |

| Grignard + Oxidation | 60–65 | 95 | Medium | High |

| Acid Condensation | 55–65 | 90 | High | Low |

| Vilsmeier Formylation | 50–60* | 85* | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro or methoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-(3-Fluoro-6-methoxyphenyl)benzoic acid.

Reduction: 3-(3-Fluoro-6-methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.

Material Science:

Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

3-(3-Fluoro-4-(trifluoromethyl)phenyl)benzaldehyde

- Substituents : A trifluoromethyl (-CF₃) group at the 4-position and fluorine at the 3-position.

- Impact : The electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde group compared to the methoxy (-OCH₃) group in the target compound, which is electron-donating. This difference may alter reactivity in nucleophilic addition reactions .

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

- Substituents : Benzyloxy (-OBn) at the 6-position, fluorine at the 2-position, and methyl (-CH₃) at the 3-position.

- The methyl group further increases hydrophobicity, contrasting with the methoxy group’s moderate polarity in the target compound .

3-((4-Fluorobenzyl)oxy)benzaldehyde

- Substituents : A 4-fluorobenzyloxy group attached to the benzaldehyde ring.

- Impact : The fluorine on the benzyloxy moiety enhances electronic withdrawal, while the benzyl group adds steric bulk. This structure may exhibit different binding affinities in biological systems compared to the target compound’s simpler methoxy-fluoro arrangement .

Functional Group Variations

3-Hydroxy-2-methoxybenzaldehyde

- Substituents : Hydroxyl (-OH) at the 3-position and methoxy at the 2-position.

- Impact : The hydroxyl group increases hydrogen-bonding capacity and acidity (pKa ~10), making this compound more water-soluble than the fluorinated target compound. However, the absence of fluorine reduces its metabolic stability .

3-Fluoro-4-methylbenzaldehyde

- Substituents : Fluorine at the 3-position and methyl at the 4-position on a single benzene ring.

- Impact: The lack of a second aromatic ring reduces molecular weight (MW: 138.14 vs.

Data Tables: Structural and Physical Comparisons

Table 1: Key Properties of Selected Benzaldehyde Derivatives

Table 2: Bioactivity of Analogous Compounds

Biological Activity

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and a methoxy group on the aromatic ring, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer effects reveal promising results in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its effectiveness.

Table 1: Antimicrobial Activity of this compound

These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit the growth of cancer cells through multiple mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against these cells.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Inhibition of angiogenesis |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial resistance.

- Alteration of Cellular Signaling Pathways : The presence of fluorine and methoxy groups can modulate signaling pathways related to cell survival and proliferation.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Splitting patterns for aromatic protons (δ 6.5–8.0 ppm) reflect ortho/para fluorine coupling (³J~8–12 Hz) and methoxy group shielding effects .

- ¹³C NMR : Distinct signals for the aldehyde carbon (~190 ppm), fluorine-substituted carbons (~160 ppm, C-F), and methoxy carbons (~55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 248.07 (C₁₄H₁₁FO₂⁺) with fragmentation patterns indicating loss of the methoxy group (-31 Da) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do the substituents influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer :

The fluoro group (-F) is electron-withdrawing, directing electrophiles to the meta position relative to itself, while the methoxy group (-OCH₃) is electron-donating, directing ortho/para. This creates competitive regioselectivity:

- Electronic Effects : Fluorine’s -I effect deactivates the ring, slowing reactions but increasing meta selectivity. Methoxy’s +R effect activates adjacent positions .

- Steric Hindrance : The 3-fluoro and 6-methoxy groups create steric bulk, favoring reactions at less hindered sites (e.g., para to fluorine and meta to methoxy).

Experimental Validation : Nitration studies show mixed products; computational modeling (DFT) predicts dominant meta-nitration relative to fluorine .

Advanced: How is this compound utilized in medicinal chemistry for drug discovery?

Methodological Answer :

The aldehyde moiety serves as a versatile pharmacophore:

- Schiff Base Formation : Condensation with amines generates imine derivatives for antimicrobial or anticancer screening .

- Chalcone Synthesis : Reaction with acetophenones forms α,β-unsaturated ketones, evaluated as tubulin inhibitors (e.g., via 3D-QSAR modeling and docking studies) .

- Prodrug Design : The aldehyde can be reduced to a hydroxymethyl group for enhanced bioavailability or masked as acetals for controlled release .

Advanced: What computational methods model the compound’s electronic properties?

Q. Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior .

- QSAR Modeling : Atom-based 3D-QSAR correlates substituent electronic parameters (Hammett σ) with biological activity, guiding derivative design .

Basic: What are the recommended storage conditions to ensure stability?

Q. Methodological Answer :

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Under inert gas (N₂ or Ar) to avoid oxidation of the aldehyde group to carboxylic acid .

- Solubility Considerations : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers unless stabilized .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Q. Methodological Answer :

- Critical Parameter Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd 0.5–5 mol%), and reaction times (12–48 hrs) across studies .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., demethylated byproducts) and adjust protection strategies .

- Reproducibility Protocols : Standardize substrate ratios (1:1.2 benzaldehyde:aryl halide) and purge reactions with N₂ to exclude moisture .

Advanced: What strategies are effective for synthesizing derivatives for SAR studies?

Q. Methodological Answer :

- Aldehyde Functionalization :

- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to fluorine to enhance electrophilic reactivity .

Advanced: How are NMR splitting patterns interpreted for adjacent substituents?

Q. Methodological Answer :

- Fluorine Coupling : ¹⁹F-¹H coupling (³J~10 Hz) splits aromatic protons into doublets. For example, the proton ortho to fluorine shows a doublet of doublets due to coupling with both fluorine and methoxy-proximal protons .

- Methoxy Shielding : Protons adjacent to -OCH₃ are upfield-shifted (δ 6.3–6.7 ppm) and exhibit singlet or broad singlet patterns due to restricted rotation .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aldehyde vapors, which may cause respiratory irritation .

- Spill Management : Neutralize with sodium bisulfite (for aldehyde deactivation) and absorb with inert material (vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.